Pentanamide,2-amino-2-propyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

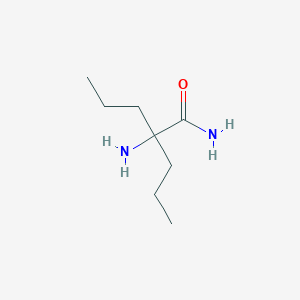

"Pentanamide,2-amino-2-propyl-" is a substituted pentanamide derivative characterized by an amino group (-NH₂) and a propyl group (-C₃H₇) attached to the second carbon of the pentanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-amino-2-propyl- typically involves the reaction of a suitable amine with a carboxylic acid derivative. One common method is the reaction of 2-amino-2-propylamine with pentanoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of Pentanamide, 2-amino-2-propyl- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Pentanamide, 2-amino-2-propyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Applications

-

Alzheimer's Disease Treatment

Pentanamide derivatives have been investigated for their potential therapeutic effects in Alzheimer's disease. Research indicates that compounds similar to Pentanamide, 2-amino-2-propyl-, can inhibit beta-secretase activity, which is critical in the formation of amyloid plaques associated with Alzheimer's pathology. These compounds may help in reducing the cleavage of amyloid precursor protein (APP), thereby mitigating disease progression . -

Antioxidant Activity

Recent studies have shown that pentanamide derivatives exhibit significant antioxidant properties. The ability to chelate biometals such as Cu²⁺ and Zn²⁺ has been linked to their efficacy in combating oxidative stress, a contributing factor in neurodegenerative diseases . Compounds designed from Pentanamide, 2-amino-2-propyl- have demonstrated potential in reducing oxidative damage in neuronal cells. -

Anti-tubercular Activity

Research has highlighted the anti-tubercular properties of certain benzothiazole derivatives synthesized from amide compounds. These derivatives show promising results against Mycobacterium tuberculosis, suggesting that pentanamide-based structures could serve as scaffolds for developing new anti-tubercular agents .

Biochemical Studies

Pentanamide, 2-amino-2-propyl- has been utilized in various biochemical studies to understand its interaction with biological systems:

- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on nicotinamide N-methyltransferase, an enzyme involved in NAD+ metabolism. This inhibition could lead to therapeutic strategies for metabolic disorders .

- Peptide Synthesis : Its role as a building block in peptide synthesis has been explored, particularly in creating therapeutic peptides with enhanced bioactivity .

Case Studies

Mechanism of Action

The mechanism of action of Pentanamide, 2-amino-2-propyl- involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares "Pentanamide,2-amino-2-propyl-" with structurally related pentanamide derivatives and analogs described in the provided evidence. Key parameters include molecular weight, substituents, hydrophobicity (LogP), and pharmacological implications.

Table 1: Comparative Analysis of Pentanamide Derivatives

Structural and Physicochemical Differences

Substituent Complexity: Pentanamide,2-amino-2-propyl- features a simple amino-propyl substitution, which may enhance water solubility compared to bulkier derivatives like CF2 (C F2) or compound 100, which incorporate sulfamoyl or trifluorophenyl groups . 5-Chloro-N-{...}pentanamide () includes a chloro group and tertiary amine, increasing hydrophobicity (LogP ~2.5 vs. ~1.2 for the amino-propyl variant) .

Molecular Weight: The inferred molecular weight of "Pentanamide,2-amino-2-propyl-" (156.23 g/mol) is significantly lower than derivatives like CF2 (428.48 g/mol) or compound 100 (406.44 g/mol), suggesting differences in membrane permeability and bioavailability .

Pharmacological Implications

This highlights the importance of substituent choice in receptor targeting.

Bioactivity Trends: Phenylethyl lipoamide () and compound 100 () suggest that bulky substituents (e.g., dithiolane, trifluorophenyl) may enhance stability or target specificity but reduce solubility . Chlorinated derivatives () could exhibit neuroactivity due to structural similarities to known CNS agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-amino-2-propylpentanamide, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves coupling 2-aminopropanoic acid derivatives with pentanoic acid precursors under controlled conditions. Key parameters include temperature (60–80°C), inert atmosphere (argon/nitrogen), and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the product from by-products. Yield optimization requires balancing stoichiometry and reaction time, as excess reagents may lead to side reactions .

Q. Which analytical techniques are most effective for characterizing 2-amino-2-propylpentanamide’s structure and purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amide bond and propyl/amino group positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% typically required for biological assays) . Infrared (IR) spectroscopy can corroborate functional groups like NH₂ and C=O stretching .

Q. How can researchers determine the solubility and stability of 2-amino-2-propylpentanamide in different solvents?

- Answer : Solubility profiling involves gravimetric analysis in solvents (e.g., DMSO, ethanol, water) at varying temperatures. Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) followed by HPLC to monitor decomposition products. Polar aprotic solvents like DMSO are preferred for long-term storage due to reduced hydrolysis risk .

Advanced Research Questions

Q. What computational strategies are suitable for modeling 2-amino-2-propylpentanamide’s interactions with biological targets?

- Answer : Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, while molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding affinities to enzymes or receptors. Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess conformational stability in aqueous environments . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) to reconcile computational and experimental data .

Q. How should researchers integrate multi-omics data (e.g., metabolomics, proteomics) to study the compound’s mechanism of action?

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-amino-2-propylpentanamide |

InChI |

InChI=1S/C8H18N2O/c1-3-5-8(10,6-4-2)7(9)11/h3-6,10H2,1-2H3,(H2,9,11) |

InChI Key |

PZHQICNJWJUQJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.